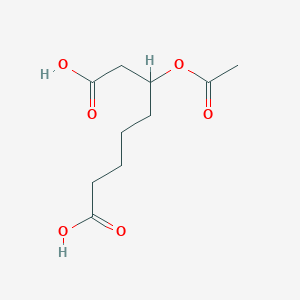

3-(Acetyloxy)octanedioic acid

Description

Properties

IUPAC Name |

3-acetyloxyoctanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O6/c1-7(11)16-8(6-10(14)15)4-2-3-5-9(12)13/h8H,2-6H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELGHLOSOLNTBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCCCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 Acetyloxy Octanedioic Acid

Hydrolysis and Ester Cleavage Reactions

The primary and most fundamental reaction of 3-(Acetyloxy)octanedioic acid is the cleavage of its ester linkage. This can be achieved under both acidic and basic conditions, leading to the formation of 3-hydroxyoctanedioic acid and acetic acid.

Under acidic conditions, the carbonyl oxygen of the acetyl group is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, ultimately yielding the parent hydroxy dicarboxylic acid and acetic acid.

Basic hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This irreversible process also proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt of 3-hydroxyoctanedioic acid and an acetate (B1210297) salt. Subsequent acidification is required to obtain the free carboxylic acids.

| Reaction Condition | Reagents | Products | Notes |

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Heat | 3-Hydroxyoctanedioic acid, Acetic acid | Reversible reaction, driven to completion by using excess water. |

| Basic Hydrolysis (Saponification) | Aqueous NaOH or KOH, Heat | Sodium or Potassium 3-hydroxyoctanedioate, Sodium or Potassium acetate | Irreversible reaction. Acid workup needed to protonate the carboxylates. |

Functional Group Interconversions and Modifications

The carboxylic acid and ester functional groups of 3-(Acetyloxy)octanedioic acid can be selectively or exhaustively modified to generate a range of new compounds.

The two carboxylic acid groups can undergo esterification with various alcohols in the presence of an acid catalyst to form the corresponding diesters. This reaction is typically performed under conditions that favor the removal of water, such as azeotropic distillation. It is important to note that harsh esterification conditions could potentially lead to the transesterification or cleavage of the existing acetate group.

Conversely, the carboxylic acid groups can be converted to more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These acyl chlorides are versatile intermediates for the synthesis of amides, anhydrides, and other esters.

The acetate ester can be selectively cleaved under mild conditions to unmask the hydroxyl group, which can then be further functionalized. For instance, it can be oxidized to a ketone, or converted to other esters or ethers.

| Functional Group | Reaction | Reagents | Products |

| Carboxylic Acids | Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Dimethyl or Diethyl 3-(acetyloxy)octanedioate |

| Carboxylic Acids | Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 3-(Acetyloxy)octanedioyl dichloride |

| Acetate Ester | Deacetylation | Mild base (e.g., NaHCO₃) or specific enzymes | 3-Hydroxyoctanedioic acid |

| Hydroxyl Group (after deacetylation) | Oxidation | Oxidizing agent (e.g., PCC, DMP) | 3-Oxooctanedioic acid |

Formation of Analogues and Complex Derivatives

The strategic manipulation of the functional groups of 3-(Acetyloxy)octanedioic acid opens pathways to a diverse array of analogues and more complex molecular architectures.

Following the conversion of the carboxylic acid groups to acyl chlorides, reaction with various amines leads to the formation of diamides. The nature of the resulting diamide (B1670390) can be tailored by the choice of the amine, which can range from simple alkylamines to more complex chiral auxiliaries.

Furthermore, intramolecular reactions can be induced. For example, after selective hydrolysis of the acetate ester to reveal the hydroxyl group, an intramolecular esterification (lactonization) could be promoted between the hydroxyl group and one of the carboxylic acid functions, leading to the formation of a lactone ring. The regioselectivity of this reaction would depend on the relative positions of the reacting groups and the reaction conditions employed.

The synthesis of more complex derivatives can also be achieved by utilizing the dicarboxylic acid backbone in polymerization reactions. For instance, condensation polymerization with a diol or a diamine would lead to the formation of polyesters or polyamides, respectively, with the acetyloxy group acting as a pendant functional group that could be modified post-polymerization.

| Derivative Type | Synthetic Approach | Key Intermediates | Potential Products |

| Diamides | Acylation of amines | 3-(Acetyloxy)octanedioyl dichloride | N,N'-Disubstituted-3-(acetyloxy)octanediamides |

| Lactones | Intramolecular esterification | 3-Hydroxyoctanedioic acid | Substituted γ- or δ-lactones |

| Polyesters/Polyamides | Condensation polymerization | 3-(Acetyloxy)octanedioic acid or its diacyl chloride | Polyesters or polyamides with pendant acetyloxy groups |

Biochemical Relevance and Metabolic Intersections of 3 Acetyloxy Octanedioic Acid

Role as an Intermediate in Biomolecule Synthesis (e.g., 3-Hydroxysuberic Acid)

3-(Acetyloxy)octanedioic acid is recognized as a key intermediate in the chemical synthesis of 3-hydroxysuberic acid. labmix24.comusbio.net 3-Hydroxysuberic acid, also known as 3-hydroxyoctanedioic acid, is a dicarboxylic acid that has been identified as a metabolite in living organisms. nih.govhmdb.ca It belongs to the class of medium-chain hydroxy acids and derivatives. hmdb.ca The synthesis of 3-hydroxysuberic acid from 3-(acetyloxy)octanedioic acid highlights the latter's utility in accessing more complex or biologically relevant molecules. labmix24.comusbio.netamericanchemicalsuppliers.com 3-Hydroxysuberic acid itself is a derivative of sebacic acid and has been noted as a urinary metabolite, potentially serving as a biomarker for certain physiological states. labmix24.comamericanchemicalsuppliers.com

The conversion of 3-(acetyloxy)octanedioic acid to 3-hydroxysuberic acid typically involves the hydrolysis of the acetyl group to reveal the hydroxyl functionality. This transformation underscores the role of 3-(acetyloxy)octanedioic acid as a protected form of 3-hydroxysuberic acid, a common strategy in organic synthesis to control reactivity.

Table 1: Key Molecules in the Synthesis of 3-Hydroxysuberic Acid

| Compound Name | Molecular Formula | Role | Reference |

| 3-(Acetyloxy)octanedioic acid | C10H16O6 | Intermediate | americanchemicalsuppliers.com |

| 3-Hydroxysuberic acid | C8H14O5 | Target Biomolecule | nih.gov |

| Sebacic acid | C10H18O4 | Related Metabolite | americanchemicalsuppliers.com |

Involvement in Fatty Acid Derivative Pathways and β-Oxidation Mechanisms

The structural similarity of 3-(acetyloxy)octanedioic acid to fatty acid derivatives suggests its potential involvement in lipid metabolism. Fatty acids are primarily catabolized through β-oxidation, a process that sequentially shortens the acyl chain to produce acetyl-CoA. libretexts.orgmdpi.com The β-oxidation spiral involves a series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. libretexts.orgmdpi.com

The presence of a hydroxyl group at the C-3 position in the related compound, 3-hydroxysuberic acid, is particularly relevant to β-oxidation. 3-Hydroxyacyl-CoA dehydrogenase is a key enzyme in this pathway, catalyzing the oxidation of a 3-hydroxyacyl-CoA intermediate to a 3-ketoacyl-CoA. libretexts.orgnih.gov While direct evidence for the metabolism of 3-(acetyloxy)octanedioic acid via β-oxidation is not extensively documented in the search results, its structural relationship to intermediates of this pathway is strong. The acetyl group would likely be removed by an esterase before the molecule could enter the β-oxidation spiral.

Furthermore, dicarboxylic acids like octanedioic acid (suberic acid) are known to be involved in fatty acid oxidation, particularly under conditions where β-oxidation is impaired. medchemexpress.comtargetmol.com The metabolism of these dicarboxylic acids can serve as an alternative energy-yielding pathway.

Enzymatic Biotransformations Relevant to the Compound (e.g., polyhydroxyalkanoate depolymerase activity)

Enzymatic transformations are crucial for the synthesis and degradation of biomolecules. nih.govmdpi.com Enzymes such as lipases and esterases are capable of hydrolyzing ester bonds, such as the one found in 3-(acetyloxy)octanedioic acid. researchgate.net This would release acetic acid and 3-hydroxyoctanedioic acid.

A notable area of enzymatic relevance is the metabolism of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various bacteria as intracellular carbon and energy storage compounds. researchgate.net These polymers are composed of 3-hydroxycarboxylic acid monomers. ethz.ch PHA depolymerases are enzymes that break down PHAs into their constituent monomers. nih.govgoogle.com

Some bacteria, like Pseudomonas putida, can synthesize PHAs with functionalized side chains, including those derived from modified fatty acids. ethz.ch For instance, (3R)-8-(acetyloxy)-3-hydroxy-octanoic acid has been identified as a constituent of bacterially synthesized poly-β-hydroxyalkanoates. ethz.ch This suggests that enzymes within these organisms can recognize and incorporate acetylated hydroxy fatty acids into polymers. Conversely, PHA depolymerases could potentially act on substrates like 3-(acetyloxy)octanedioic acid, given their specificity for 3-hydroxy-substituted acids. The degradation of PHAs by intracellular depolymerases releases the corresponding (R)-(-)-hydroxycarboxylic acid monomers. google.com

Table 2: Relevant Enzymes and Their Functions

| Enzyme Class | Function | Relevance to 3-(Acetyloxy)octanedioic Acid | Reference |

| Lipases/Esterases | Hydrolysis of ester bonds | Potential hydrolysis of the acetyl group | researchgate.net |

| Polyhydroxyalkanoate (PHA) Depolymerases | Degradation of PHA polymers into monomers | Potential interaction with the 3-hydroxyoctanedioic acid backbone | nih.govgoogle.com |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidation of 3-hydroxyacyl-CoA in β-oxidation | Action on the de-acetylated and CoA-activated form | libretexts.orgnih.gov |

Association with Metabolic Cycles and Pathways (e.g., in relation to octanedioic acid and related deficiencies)

The metabolism of 3-(acetyloxy)octanedioic acid is intrinsically linked to the metabolic fate of dicarboxylic acids, particularly octanedioic acid (suberic acid). Elevated levels of suberic acid in urine are indicative of underlying disorders of fatty acid oxidation. targetmol.com These include medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and carnitine-acylcarnitine translocase deficiency. medchemexpress.comtargetmol.com In these conditions, the normal process of β-oxidation is impaired, leading to the accumulation of medium-chain fatty acids, which are then metabolized through alternative pathways, including omega-oxidation, resulting in the formation of dicarboxylic acids.

The acetyl group in 3-(acetyloxy)octanedioic acid links its metabolism to that of acetate (B1210297). Acetyl-CoA, derived from acetate, is a central molecule in metabolism, serving as a substrate for the tricarboxylic acid (TCA) cycle for energy production and as a precursor for lipid synthesis. nih.gov The enzymatic machinery that processes acetate and acetyl-CoA is ubiquitous and could potentially be involved in the metabolism of 3-(acetyloxy)octanedioic acid following its initial hydrolysis.

The connection to these fundamental metabolic pathways underscores the potential for 3-(acetyloxy)octanedioic acid and its derivatives to serve as biomarkers or to be involved in the pathophysiology of metabolic diseases.

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS))

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of "3-(Acetyloxy)octanedioic acid".

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For "3-(Acetyloxy)octanedioic acid", both ¹H NMR and ¹³C NMR spectroscopy would be employed.

¹H NMR Spectroscopy: This technique would identify the different types of protons and their neighboring environments. The spectrum would be expected to show characteristic signals for the methyl protons of the acetyl group, the methine proton at the 3-position, and the various methylene (B1212753) protons along the octanedioic acid chain. The chemical shifts (δ) and coupling constants (J) would be critical in confirming the position of the acetyloxy group. For instance, the proton on the carbon bearing the acetyloxy group would likely appear as a multiplet at a downfield chemical shift compared to the other methylene protons in the chain due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectroscopy: This method would provide information on the different carbon environments within the molecule. Distinct signals would be expected for the two carboxylic acid carbons, the carbonyl carbon of the acetyl group, the methyl carbon of the acetyl group, the carbon at the 3-position attached to the oxygen, and the other methylene carbons in the backbone.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for Key Functional Groups in 3-(Acetyloxy)octanedioic acid

| Functional Group | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Acetyl Group | -CH₃ | ~2.0-2.2 | Singlet |

| Acetyloxy Position | -CH(OAc)- | ~4.9-5.1 | Multiplet |

| Carboxylic Acids | -COOH | >10 | Broad Singlet |

| Acetyl Group | -C=O | ~170 | - |

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For "3-(Acetyloxy)octanedioic acid", techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) would be utilized.

The mass spectrum would be expected to show a molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) corresponding to the exact mass of the compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide further structural confirmation. For example, a characteristic loss of the acetyl group (CH₃CO) or acetic acid (CH₃COOH) would be a strong indicator of the acetyloxy moiety. While no experimental mass spectra for "3-(Acetyloxy)octanedioic acid" are publicly documented, predicted data for the closely related 3-(acetyloxy)propanoic acid suggests expected adducts and their mass-to-charge ratios. uni.lu

Chromatographic Separation and Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic methods are essential for separating "3-(Acetyloxy)octanedioic acid" from reaction mixtures or biological matrices and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile organic acids.

Methodology: Reversed-phase HPLC would be the most common approach, utilizing a C18 or similar nonpolar stationary phase. The mobile phase would typically consist of an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol, and an acid (e.g., formic acid, phosphoric acid) to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention. nih.gov Detection could be achieved using a UV detector (if the molecule possesses a chromophore, though dicarboxylic acids have weak UV absorbance at low wavelengths) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). nih.gov

Purity Assessment: The purity of a sample of "3-(Acetyloxy)octanedioic acid" can be determined by HPLC by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Method Parameters for the Analysis of Dicarboxylic Acids

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient of Water/Acetonitrile with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry |

Gas Chromatography (GC) can also be used for the analysis of "3-(Acetyloxy)octanedioic acid", but it typically requires a derivatization step to increase the volatility and thermal stability of the dicarboxylic acid. nih.gov

Derivatization: The carboxylic acid functional groups are usually converted to more volatile esters (e.g., methyl or ethyl esters) or silyl (B83357) esters (e.g., trimethylsilyl, TMS esters) prior to GC analysis. researchgate.net This is a common strategy for the GC analysis of organic acids. nih.gov

Analysis: The derivatized compound is then separated on a capillary GC column (e.g., with a 5% phenyl-polysiloxane stationary phase) and detected by a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). GC-MS provides both retention time information for quantification and a mass spectrum for identity confirmation of the derivatized analyte.

The choice between HPLC and GC would depend on the specific research question, the nature of the sample matrix, and the available instrumentation. HPLC is often preferred for its ability to analyze the compound directly without derivatization, while GC-MS can offer high sensitivity and structural information.

Table of Compounds Mentioned

| Compound Name |

|---|

| 3-(Acetyloxy)octanedioic acid |

| Octanedioic acid (Suberic acid) |

| Acetylsalicylic acid |

| 3-(Acetyloxy)propanoic acid |

| Acetonitrile |

| Methanol |

| Formic acid |

Potential Research Applications and Future Directions

Application as a Chiral Building Block in Complex Molecule Synthesis

The presence of a stereocenter at the C-3 position makes 3-(acetyloxy)octanedioic acid a potentially valuable chiral building block for the asymmetric synthesis of complex molecules. Chiral dicarboxylic acids and their derivatives are sought after in organic synthesis for their ability to introduce stereochemistry in a controlled manner.

Axially chiral dicarboxylic acids have been successfully employed as Brønsted acid catalysts in asymmetric Mannich-type reactions, yielding chiral β-amino phosphonates and β-amino sulfones with high enantioselectivity. nih.gov This highlights the potential of dicarboxylic acids to create highly specific chiral environments. Similarly, 3-(acetyloxy)octanedioic acid could serve as a precursor to a variety of chiral ligands or catalysts. The two carboxylic acid groups offer multiple points for modification, allowing for the synthesis of diverse structures.

The synthetic utility of such building blocks is demonstrated in the preparation of complex natural products and pharmaceuticals. For instance, chiral synthons are crucial in the synthesis of drugs where only one enantiomer exhibits the desired therapeutic effect. The dicarboxylic acid structure of 3-(acetyloxy)octanedioic acid could be particularly useful in the synthesis of polymers, metal-organic frameworks, and other materials where the stereochemistry of the monomer unit influences the macroscopic properties of the material. mdpi.com

Table 1: Potential Synthetic Transformations of 3-(Acetyloxy)octanedioic acid

| Transformation | Potential Product | Application |

|---|---|---|

| Reduction of carboxylic acids | Chiral diol | Synthesis of chiral ligands, polyesters |

| Amidation | Chiral diamide (B1670390) | Precursor to polyamides, biologically active molecules |

| Esterification | Chiral diester | Solvents, plasticizers, synthetic intermediates |

Utility in Biochemical Pathway Elucidation Studies

Modified fatty acids and their derivatives are invaluable tools for studying metabolic pathways. The structural similarity of 3-(acetyloxy)octanedioic acid to endogenous fatty acid metabolites suggests its potential use in elucidating biochemical pathways, particularly those involving fatty acid oxidation and metabolism.

Fatty acids play crucial roles in cellular structure, energy storage, and signaling. nih.govnih.gov Introducing a modified fatty acid like 3-(acetyloxy)octanedioic acid into a biological system could help in identifying and characterizing the enzymes and transport proteins involved in fatty acid metabolism. The acetoxy group can serve as a unique chemical handle or a point for introducing a reporter group, such as a fluorescent tag or a radioisotope.

For example, in studies of the tricarboxylic acid (TCA) cycle, isotopically labeled precursors are used to trace the flow of carbons through the pathway. nih.gov Similarly, a labeled version of 3-(acetyloxy)octanedioic acid could be synthesized and used to probe the enzymes of fatty acid beta-oxidation. By tracking the metabolic fate of the labeled compound, researchers could gain insights into the substrate specificity and kinetics of these enzymes.

Development of Novel Research Probes and Tool Compounds

The functional groups present in 3-(acetyloxy)octanedioic acid make it an attractive scaffold for the development of novel research probes and tool compounds. The dicarboxylic acid moiety provides convenient attachment points for reporter groups, affinity tags, or photoactivatable cross-linkers.

Molecular probes are essential for studying biological processes in real-time and with high specificity. For instance, fluorescently labeled fatty acids are used to visualize their uptake and distribution within cells. A fluorescent derivative of 3-(acetyloxy)octanedioic acid could be synthesized by coupling a fluorophore to one of the carboxylic acid groups. Such a probe could be used to study the transport of dicarboxylic acids across cellular membranes or their binding to specific proteins.

Furthermore, the development of bifunctional probes, containing both a reporter group and a reactive group, could enable the identification of protein binding partners. Upon binding to a target protein, the reactive group can be activated to form a covalent bond, allowing for the subsequent isolation and identification of the protein.

Table 2: Potential Probes and Tool Compounds Derived from 3-(Acetyloxy)octanedioic acid

| Probe/Tool Type | Modification | Potential Application |

|---|---|---|

| Fluorescent Probe | Attachment of a fluorophore | Imaging cellular uptake and localization |

| Affinity Probe | Attachment of biotin (B1667282) or other affinity tags | Pull-down assays to identify binding partners |

| Photo-crosslinking Probe | Incorporation of a photoactivatable group | Covalent labeling of interacting proteins |

Exploration of Related Fatty Acyl Derivatives in Natural Product Chemistry

Fatty acids and their derivatives constitute a large and diverse class of natural products with a wide range of biological activities. nih.govrsc.org While 3-(acetyloxy)octanedioic acid itself has not been reported as a natural product, the study of related acyloxy- and hydroxy-fatty acids is an active area of research.

Many natural products are derived from fatty acid biosynthetic pathways, and the introduction of functional groups such as hydroxyl or acyloxy moieties can significantly alter their biological properties. For example, certain oxygenated fatty acids have been shown to possess antimicrobial and anti-inflammatory activities. usda.gov

The synthesis and biological evaluation of a library of compounds based on the 3-(acetyloxy)octanedioic acid scaffold could lead to the discovery of new bioactive molecules. By systematically varying the chain length, the position and nature of the acyloxy group, and the stereochemistry, it may be possible to develop potent and selective modulators of biological targets. This approach, often referred to as "diversity-oriented synthesis," is a powerful strategy for exploring chemical space and identifying novel therapeutic leads.

The exploration of fatty acyl derivatives also extends to understanding their role in complex biological systems. For instance, conformational profiling of fatty acid mimetics has been used to develop potent and selective ligands for various receptors. nih.gov A similar approach could be applied to derivatives of 3-(acetyloxy)octanedioic acid to probe their interactions with specific protein targets.

Q & A

Q. What are the common synthetic routes for preparing 3-(Acetyloxy)octanedioic acid, and what are the critical reaction conditions to consider?

- Methodological Answer : A key precursor for synthesizing derivatives like 3-(Acetyloxy)octanedioic acid is 3-oxooctanoic acid, which undergoes acetylation. For example, β-keto acids (e.g., 3-oxooctanoic acid) can be reduced to β-hydroxy acids using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), followed by acetylation with acetic anhydride under anhydrous conditions . Critical parameters include maintaining anhydrous conditions to prevent hydrolysis and controlling reaction temperature (typically 0–25°C) to avoid side reactions.

Q. What analytical techniques are recommended for characterizing the purity and structure of 3-(Acetyloxy)octanedioic acid in research settings?

- Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) is effective for quantifying medium-chain hydroxy/acetyloxy acids, as demonstrated in studies on structurally similar compounds like 3-hydroxyoctanoic acid . For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to resolve acetyloxy and carboxylic proton signals. High-Performance Liquid Chromatography (HPLC) with UV detection (210–220 nm) ensures purity validation .

Q. What are the recommended storage conditions to maintain the stability of 3-(Acetyloxy)octanedioic acid in laboratory settings?

- Methodological Answer : Store the compound in a dry, cool (4–8°C), and ventilated environment to prevent hydrolysis of the acetyloxy group. Use airtight glass containers to minimize moisture exposure, as recommended for similar hydroxy/acetyloxy acids . Stability tests under accelerated degradation conditions (e.g., 40°C/75% humidity) can predict shelf-life .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic pathways of 3-(Acetyloxy)octanedioic acid in microbial systems?

- Methodological Answer : Isotopic labeling (e.g., ¹³C or ²H) of the acetyloxy group can track metabolic incorporation into β-oxidation pathways. Use in vitro assays with microbial lysates (e.g., Pseudomonas spp.) and monitor degradation products via LC-MS. Compare results with control experiments using non-acetylated analogs (e.g., octanedioic acid) to isolate enzyme-specific activity .

Q. How can researchers address contradictions in spectroscopic data when characterizing 3-(Acetyloxy)octanedioic acid derivatives?

- Methodological Answer : Contradictions in NMR or IR spectra often arise from tautomerism or impurities. For example, the acetyloxy group’s IR stretch (~1740 cm⁻¹) may overlap with ester impurities. Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) improves purity, as shown in studies on analogous hydroxy acids .

Q. What strategies are effective in optimizing the stability of 3-(Acetyloxy)octanedioic acid under varying experimental conditions?

- Methodological Answer : Stabilize the compound in aqueous buffers by adjusting pH (optimal range: 5.5–6.5) to minimize hydrolysis. Add antioxidants (e.g., BHT) to prevent radical-mediated degradation during long-term storage. For high-temperature applications (e.g., catalysis), encapsulate the compound in cyclodextrins or liposomes, as validated for heat-labile acetyloxy derivatives .

Q. How can computational modeling predict the reactivity of 3-(Acetyloxy)octanedioic acid in enzymatic or catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) simulations can model the compound’s interaction with enzymes (e.g., lipases or esterases). Focus on the acetyloxy group’s electrophilicity and steric hindrance. Compare activation energies for hydrolysis/transesterification reactions with experimental kinetic data, as applied to β-keto acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.